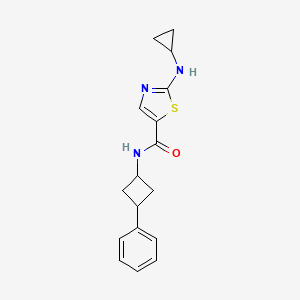![molecular formula C15H16BrNO3 B7437076 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid, also known as BMFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMFPA is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid is not fully understood. However, it is believed that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has also been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response and pain perception. Additionally, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been shown to have antioxidant properties, which may be beneficial in various diseases such as cancer.
実験室実験の利点と制限
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields. 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid is also soluble in various solvents, which makes it easy to work with in the lab. However, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has not been extensively studied in vivo, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid. One potential direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Another potential direction is to study its mechanism of action in more detail to better understand how it exerts its anti-inflammatory and analgesic effects. Additionally, future studies could focus on optimizing the synthesis method of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid to improve its purity and yield.
合成法
The synthesis of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid involves the reaction of 3-bromo-3-phenylpropanoic acid with 2-methylfuran-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation reaction to form the desired product. The purity of the synthesized product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Studies have shown that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are known to cause pain and inflammation.
特性
IUPAC Name |
3-(3-bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-12(5-6-20-10)9-17-14(8-15(18)19)11-3-2-4-13(16)7-11/h2-7,14,17H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUJVTMEZOWXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CNC(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)



![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)